molecular formula C19H24N2O4S B2750228 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1171938-98-9

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Número de catálogo: B2750228
Número CAS: 1171938-98-9
Peso molecular: 376.47
Clave InChI: RXYYEAVNSXXCKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a tetrahydroquinoline moiety, and methoxy groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, the synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles has been achieved by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents .

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

The study of molecular structures, such as that of gliquidone, a compound similar in structure to 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, reveals insights into intramolecular and intermolecular interactions. These studies, which focus on hydrogen bonding and the conformation of sulfonamide fragments, contribute to the understanding of how these molecules interact at the atomic level, potentially influencing their chemical and physical properties (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy for Cancer Treatment

Derivatives of benzenesulfonamide have been synthesized and characterized for their applications in photodynamic therapy (PDT). Studies on new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, have shown significant potential for use as Type II photosensitizers in cancer treatment. Their good fluorescence properties and high singlet oxygen quantum yield make them suitable for therapeutic applications, especially in treating tumors through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Agents

Research into novel tetrahydroquinoline derivatives bearing the sulfonamide moiety has highlighted a new class of antitumor agents. Several compounds within this category have demonstrated significant in vitro antitumor activity, offering a promising avenue for the development of new cancer therapies. These studies underscore the potential of such compounds to serve as efficacious alternatives to existing treatments, with some derivatives showing more potency than the reference drug Doxorubicin (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Carbonic Anhydrase Inhibitors

The exploration of benzenesulfonamide derivatives as carbonic anhydrase inhibitors (CAIs) has significant implications for medical and industrial applications. These inhibitors play crucial roles in managing conditions like glaucoma, mountain sickness, and epilepsy, and in developing diuretics. X-ray crystallographic studies on the binding of N-substituted benzenesulfonamides to human isoform II of carbonic anhydrase have provided valuable insights into their inhibition mechanisms, offering a foundation for designing more effective CAIs (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

Mecanismo De Acción

Target of Action

It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a benzenesulfonamide derivative, it may interact with its target, carbonic anhydrase b, by binding to the active site of the enzyme, thereby inhibiting its activity .

Propiedades

IUPAC Name

4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-24-13-12-21-11-3-4-15-5-6-16(14-19(15)21)20-26(22,23)18-9-7-17(25-2)8-10-18/h5-10,14,20H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYYEAVNSXXCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.